molecular formula C16H23FN2O2S B6504398 N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-4-fluorobenzene-1-sulfonamide CAS No. 1396683-80-9

N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-4-fluorobenzene-1-sulfonamide

Cat. No.: B6504398
CAS No.: 1396683-80-9
M. Wt: 326.4 g/mol
InChI Key: VHOICDYQFHHVQU-UHFFFAOYSA-N
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Description

N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative featuring a propargylamine backbone with diisopropylamino substitution and a para-fluorobenzenesulfonamide moiety. Its molecular formula is C₁₆H₂₂FN₃O₂S (calculated based on structural analysis), with a molecular weight of approximately 339.4 g/mol. The compound’s key structural attributes include:

  • Bis(propan-2-yl)amino groups enhancing lipophilicity and steric bulk.
  • A 4-fluorobenzenesulfonamide group, which may confer metabolic stability and hydrogen-bonding capabilities.

Sulfonamides are widely explored for enzyme inhibition (e.g., carbonic anhydrase, cholinesterases) due to their ability to mimic carboxylate or phosphate groups .

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2S/c1-13(2)19(14(3)4)12-6-5-11-18-22(20,21)16-9-7-15(17)8-10-16/h7-10,13-14,18H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOICDYQFHHVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNS(=O)(=O)C1=CC=C(C=C1)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Connectivity

N-[4-(Diisopropylamino)-2-butyn-1-yl]-1-(3-fluorophenyl)methanesulfonamide ()
  • Molecular Formula : C₁₇H₂₅FN₂O₂S (340.5 g/mol).
  • Key Differences :
    • Fluorine is at the meta position (3-fluorophenyl) vs. para in the target compound.
    • Sulfonamide is attached to a methyl spacer (-CH₂SO₂NH-) rather than directly to the benzene ring.
  • Implications: Meta-substitution may reduce electronic effects on the aromatic ring compared to para.
N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide ()
  • Molecular Formula: Not explicitly stated but likely exceeds C₃₀H₄₀FN₅O₂S⁺ (≈600 g/mol).
  • Key Differences :
    • Incorporates a dihydroisoxazole ring and tetrahydroacridine moiety.
    • Quaternary ammonium group enhances water solubility but limits blood-brain barrier penetration.
  • Implications :
    • The acridine group suggests intercalation or topoisomerase inhibition, diverging from typical sulfonamide targets .

Functional Group Variations

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()
  • Molecular Formula : C₁₂H₁₆N₆O₂S (308.4 g/mol).
  • Key Differences: Azide groups replace fluorine and diisopropylamino groups. Methylbenzene sulfonamide instead of fluorobenzene.
Fesoterodine Fumarate ()
  • Molecular Formula : C₃₀H₄₄N₂O₆S (560.8 g/mol).
  • Key Differences: Contains a fumarate counterion and phenylpropyl chain. Bis(propan-2-yl)amino group is retained but embedded in a larger pharmacophore.
  • Implications :
    • Fumarate improves solubility, making it suitable for oral administration (used clinically for overactive bladder) .

Molecular Weight and Pharmacokinetics

Compound Molecular Weight (g/mol) Key Features
Target Compound ~339.4 Para-fluorobenzenesulfonamide, propargylamine
Compound 340.5 Meta-fluorophenyl, methyl-sulfonamide
Compound ~600 Acridine, dihydroisoxazole, ammonium
Compound 308.4 Azide functionalization
Fesoterodine Fumarate () 560.8 Fumarate salt, phenylpropyl chain
  • Trends : Higher molecular weights (e.g., ) correlate with reduced bioavailability but increased target specificity. The target compound’s moderate weight balances lipophilicity and membrane permeability.

Research Implications

  • Target vs. : Para-fluorine may enhance metabolic stability and electronic effects compared to meta-substitution, critical for enzyme inhibition.
  • Target vs. : The absence of acridine in the target compound limits DNA interaction but reduces off-target toxicity.
  • Target vs. : While both have bis(propan-2-yl)amino groups, the target lacks a charged moiety, favoring CNS penetration.

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